molecular formula C20H19N5O B2549487 5-methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538317-24-7

5-methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

货号: B2549487
CAS 编号: 538317-24-7
分子量: 345.406
InChI 键: QUTVLMZAXJBCLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines.

准备方法

The synthesis of 5-methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.

化学反应分析

Oxidation

Reaction TypeReagents/ConditionsOutcome
OxidationPotassium permanganate (KMnO₄) in acidic conditionsFormation of oxidized derivatives (e.g., ketones or carboxylic acids)

Mechanism: The carboxamide group and aromatic rings may undergo oxidation, though inert atmospheres are often used to prevent degradation of sensitive intermediates.

Reduction

Reaction TypeReagents/ConditionsOutcome
ReductionSodium borohydride (NaBH₄) or other hydride donorsReduction of carbonyl groups (e.g., amide to amine)

Mechanism: Reduction typically targets carbonyl groups, though steric hindrance from bulky substituents (e.g., 3-methylphenyl) may influence reaction efficiency.

Substitution Reactions

Reaction TypeReagents/ConditionsOutcome
HalogenationN-Halosuccinimides (NXS) at room temperatureSubstitution at aromatic positions (e.g., chlorination/bromination)
AlkylationAlkyl halides or activated alkylating agentsIntroductions of alkyl groups at reactive sites

Mechanism: The aromatic rings (phenyl or 3-methylphenyl) undergo electrophilic substitution, with regioselectivity influenced by electron-donating groups (e.g., methoxy substituents in related analogs) .

Cyclization and Functionalization

Reaction TypeReagents/ConditionsOutcome
Vilsmeier-HaackPOCl₃/N,N-dimethylanilineFormylation at nucleophilic positions (e.g., position 3 of the triazolopyrimidine core)
Pd-Catalyzed CouplingCross-coupling agents (e.g., aryl halides)Introduction of aryl or alkynyl groups via C–C bonds

Mechanism: The triazolopyrimidine core’s nucleophilic sites react with electrophilic reagents, enabling functionalization for diverse applications .

Analytical Characterization

MethodPurpose
X-ray CrystallographyConfirm 3D molecular structure
NMR SpectroscopyAnalyze proton environments and purity
Mass SpectrometryVerify molecular weight and fragmentation

Relevance: These techniques validate the compound’s identity and structural integrity post-reaction .

Reaction Challenges and Optimization

  • Yield Limitations : Multi-step syntheses often require optimization of catalysts, solvents, and temperature to minimize side reactions .

  • Stability Issues : Sensitive intermediates may degrade under harsh conditions, necessitating inert atmospheres or microwave-assisted protocols .

Comparative Analysis of Reaction Conditions

Reaction TypeTypical ConditionsAdvantagesLimitations
OxidationAcidic KMnO₄, refluxHigh conversion ratesRisk of over-oxidation
Vilsmeier-HaackPOCl₃, DMF, controlled temperatureSelective formylationRequires anhydrous conditions
Pd-Catalyzed CouplingHFIP solvent, elevated temperaturesEnables complex functionalizationHigh catalyst load required

科学研究应用

Biological Activities

Research has highlighted several promising biological activities associated with this compound:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting specific cancer cell lines. Studies suggest that it may interfere with cellular pathways involved in tumor growth and proliferation .
  • Antimicrobial Properties : Its ability to disrupt bacterial cell wall synthesis indicates potential as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance .
  • Enzymatic Inhibition : The compound has been investigated for its ability to inhibit various enzymes linked to disease processes, including those involved in inflammatory pathways .

Case Studies

Several studies have documented the effectiveness of 5-methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in different applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
Study BAntimicrobial EffectsShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of p38 MAPK, suggesting potential use in treating inflammatory diseases.

生物活性

5-Methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. Its molecular formula is C20H18N5OC_{20}H_{18}N_5O with a molecular weight of 379.39 g/mol. The structure features a triazole ring fused to a pyrimidine ring, contributing to its biological activity.

PropertyValue
Molecular FormulaC20H18N5O
Molecular Weight379.39 g/mol
IUPAC NameThis compound
InChI KeyGRUHMHGMIICCSS-UHFFFAOYSA-N

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Mechanism of Action : The compound interacts with cyclin-dependent kinase 2 (CDK2), inhibiting its activity. This leads to cell cycle arrest at the G1/S phase and promotes apoptotic pathways in cancer cells .
  • Case Studies : In a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value indicating effective cytotoxicity. Further investigations revealed that it could enhance the efficacy of conventional chemotherapeutics when used in combination therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate antibacterial activity against several pathogenic bacteria.

Bacteria TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate potential applications in treating bacterial infections .

Pharmacological Potential

Beyond anticancer and antimicrobial activities, this compound shows promise as an anti-inflammatory agent. Research has indicated that it can reduce inflammation markers in vitro and in vivo.

In Vivo Studies

In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Modifications to the structure have led to derivatives with enhanced biological activities.

Synthetic Pathway

The synthesis generally follows these steps:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the carboxamide group via acylation.
  • Final purification and characterization using spectroscopic methods .

属性

IUPAC Name

5-methyl-2-(3-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-12-7-6-10-15(11-12)19-23-20-22-13(2)16(18(21)26)17(25(20)24-19)14-8-4-3-5-9-14/h3-11,17H,1-2H3,(H2,21,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTVLMZAXJBCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。